molecular formula C7H13ClN2O B13207957 (Piperidin-4-yloxy)acetonitrilehydrochloride

(Piperidin-4-yloxy)acetonitrilehydrochloride

Cat. No.: B13207957
M. Wt: 176.64 g/mol
InChI Key: DVHPGOFVQWOWFV-UHFFFAOYSA-N
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Description

(Piperidin-4-yloxy)acetonitrilehydrochloride is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Piperidin-4-yloxy)acetonitrilehydrochloride typically involves the reaction of piperidine with chloroacetonitrile under basic conditions to form (Piperidin-4-yloxy)acetonitrile. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(Piperidin-4-yloxy)acetonitrilehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can introduce various functional groups into the piperidine ring.

Scientific Research Applications

(Piperidin-4-yloxy)acetonitrilehydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Industry: The compound can be utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Piperidin-4-yloxy)acetonitrilehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The nitrile group can also participate in hydrogen bonding or other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (Piperidin-4-yl)methanol: This compound has a similar piperidine ring but with a hydroxyl group instead of a nitrile group.

    (Piperidin-4-yl)acetic acid: This compound features a carboxylic acid group instead of a nitrile group.

    (Piperidin-4-yl)amine: This compound has an amine group in place of the nitrile group.

Uniqueness

(Piperidin-4-yloxy)acetonitrilehydrochloride is unique due to the presence of both the piperidine ring and the nitrile group, which confer distinct chemical and biological properties. The nitrile group can participate in a variety of chemical reactions, making the compound versatile for synthetic applications. Additionally, the hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications.

Properties

Molecular Formula

C7H13ClN2O

Molecular Weight

176.64 g/mol

IUPAC Name

2-piperidin-4-yloxyacetonitrile;hydrochloride

InChI

InChI=1S/C7H12N2O.ClH/c8-3-6-10-7-1-4-9-5-2-7;/h7,9H,1-2,4-6H2;1H

InChI Key

DVHPGOFVQWOWFV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OCC#N.Cl

Origin of Product

United States

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